molecular formula C20H31N3O3 B4116106 N-[(1-ethyl-2-pyrrolidinyl)methyl]-N'-[4-(pentyloxy)phenyl]ethanediamide

N-[(1-ethyl-2-pyrrolidinyl)methyl]-N'-[4-(pentyloxy)phenyl]ethanediamide

Cat. No. B4116106
M. Wt: 361.5 g/mol
InChI Key: CFPPNQFXZOSOJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-ethyl-2-pyrrolidinyl)methyl]-N'-[4-(pentyloxy)phenyl]ethanediamide, commonly known as MS-275, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase (HDAC) inhibitors. It is a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

MS-275 exerts its pharmacological effects by inhibiting the activity of N-[(1-ethyl-2-pyrrolidinyl)methyl]-N'-[4-(pentyloxy)phenyl]ethanediamide enzymes, which are responsible for the deacetylation of histone proteins. This leads to the accumulation of acetylated histones, which in turn leads to the activation of various genes involved in cell cycle regulation, apoptosis, and differentiation. MS-275 also inhibits the deacetylation of non-histone proteins, such as transcription factors, which further contributes to its anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects
MS-275 has been shown to induce G1 cell cycle arrest and apoptosis in cancer cells by upregulating the expression of cell cycle inhibitors and pro-apoptotic genes. It also promotes the differentiation of cancer cells by activating the expression of differentiation markers. MS-275 has been found to inhibit the production of pro-inflammatory cytokines and chemokines by suppressing the activity of NF-κB and AP-1 transcription factors. In addition, MS-275 has been shown to protect neurons from oxidative stress and promote neuronal survival by activating the expression of neurotrophic factors.

Advantages and Limitations for Lab Experiments

MS-275 is a potent and selective N-[(1-ethyl-2-pyrrolidinyl)methyl]-N'-[4-(pentyloxy)phenyl]ethanediamide inhibitor that can be used in various in vitro and in vivo experimental models to study the role of N-[(1-ethyl-2-pyrrolidinyl)methyl]-N'-[4-(pentyloxy)phenyl]ethanediamide enzymes in disease pathogenesis. It has a high affinity for N-[(1-ethyl-2-pyrrolidinyl)methyl]-N'-[4-(pentyloxy)phenyl]ethanediamide1 and N-[(1-ethyl-2-pyrrolidinyl)methyl]-N'-[4-(pentyloxy)phenyl]ethanediamide3, which are the major N-[(1-ethyl-2-pyrrolidinyl)methyl]-N'-[4-(pentyloxy)phenyl]ethanediamide enzymes involved in cancer and inflammation. MS-275 has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity. However, MS-275 has some limitations, such as its poor solubility in water and its potential to induce off-target effects by inhibiting other enzymes, such as sirtuins.

Future Directions

There are several future directions for the research on MS-275. One of the areas of interest is the development of more potent and selective N-[(1-ethyl-2-pyrrolidinyl)methyl]-N'-[4-(pentyloxy)phenyl]ethanediamide inhibitors that can target specific N-[(1-ethyl-2-pyrrolidinyl)methyl]-N'-[4-(pentyloxy)phenyl]ethanediamide isoforms involved in disease pathogenesis. Another area of interest is the combination of MS-275 with other therapeutic agents, such as chemotherapy drugs or immunotherapies, to enhance their efficacy and reduce their toxicity. Furthermore, the use of MS-275 in preclinical and clinical trials for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders, is an area of active research.

Scientific Research Applications

MS-275 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-tumor activity by inducing cell cycle arrest, apoptosis, and differentiation in cancer cells. MS-275 has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, MS-275 has been investigated for its neuroprotective effects in neurodegenerative disorders, such as Alzheimer's and Parkinson's diseases.

properties

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-N'-(4-pentoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3/c1-3-5-6-14-26-18-11-9-16(10-12-18)22-20(25)19(24)21-15-17-8-7-13-23(17)4-2/h9-12,17H,3-8,13-15H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPPNQFXZOSOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCN2CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-ethyl-2-pyrrolidinyl)methyl]-N'-[4-(pentyloxy)phenyl]ethanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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